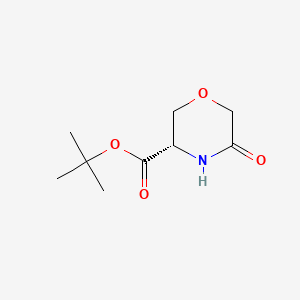
tert-butyl (3S)-5-oxomorpholine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S)-5-oxomorpholine-3-carboxylate: is a chemical compound that features a tert-butyl ester group attached to a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-5-oxomorpholine-3-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to introduce the tert-butyl group . Another approach involves the use of tert-butanol and anhydrous magnesium sulfate as reagents to prepare tert-butyl esters from amino acids .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3S)-5-oxomorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hypochlorite.
Reduction: Reduction reactions can convert the carbonyl group in the morpholine ring to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and manganese catalysts are commonly used for the oxidation of tert-butyl groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of carbonyl groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include tert-butyl alcohol, tert-butyl hypochlorite, and various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, tert-butyl (3S)-5-oxomorpholine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its tert-butyl group provides steric hindrance, which can influence reaction pathways and selectivity .
Biology
The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its tert-butyl group can serve as a probe in NMR studies to investigate the structure and dynamics of macromolecular complexes .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its unique structure allows for the modification of pharmacokinetic properties of drug candidates.
Industry
In industrial applications, the compound is used in the production of polymers and other materials where its steric properties can enhance material performance.
Mécanisme D'action
The mechanism of action of tert-butyl (3S)-5-oxomorpholine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the binding affinity and specificity of the compound to its targets. For example, it can inhibit enzymes like calmodulin-dependent protein kinase by binding to the active site and preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl alcohol: Shares the tert-butyl group but lacks the morpholine ring.
tert-Butyl acetate: Contains the tert-butyl group but has an acetate ester instead of a morpholine ring.
tert-Butylamine: Features the tert-butyl group attached to an amine.
Uniqueness
tert-Butyl (3S)-5-oxomorpholine-3-carboxylate is unique due to the combination of the tert-butyl ester and the morpholine ring. This structure provides both steric hindrance and the potential for hydrogen bonding, making it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
1391062-29-5 |
|---|---|
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.222 |
Nom IUPAC |
tert-butyl (3S)-5-oxomorpholine-3-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)6-4-13-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 |
Clé InChI |
XGTJTIXGLPSHCS-LURJTMIESA-N |
SMILES |
CC(C)(C)OC(=O)C1COCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


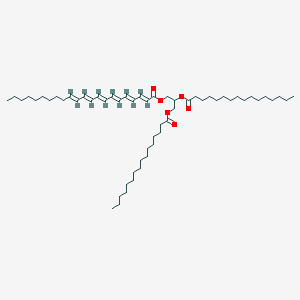
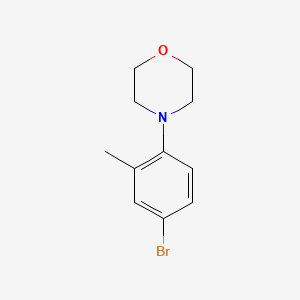
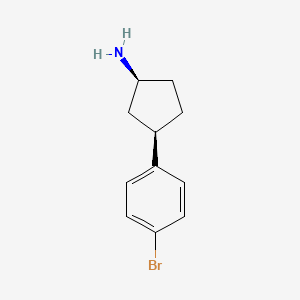
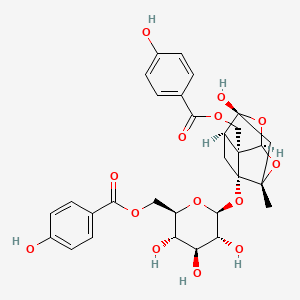
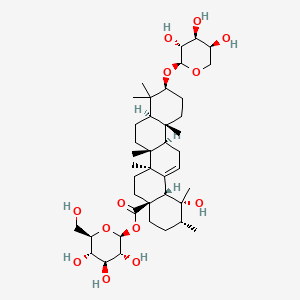
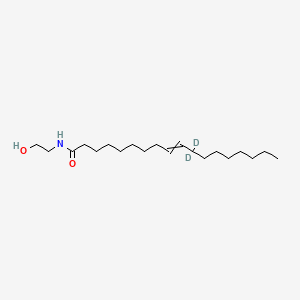
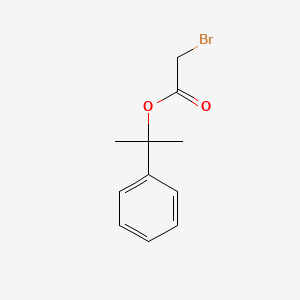

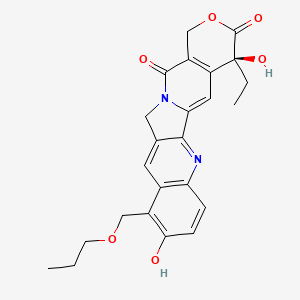
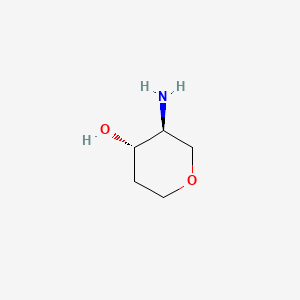
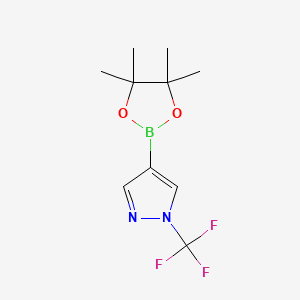

![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)

